molecular formula C25H33ClN6O5S B14651156 [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid CAS No. 50651-38-2

[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid

Cat. No.: B14651156
CAS No.: 50651-38-2
M. Wt: 565.1 g/mol
InChI Key: UMNBEQHKUMETSQ-UHFFFAOYSA-N
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Description

[3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenoxy group, and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the triazine ring reacts with a phenol derivative.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Final Coupling: The final step involves coupling the triazine-phenoxy intermediate with the pyrrolidine derivative under suitable conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions could target the triazine ring or the carbonyl group in the pyrrolidine moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the triazine ring and phenoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like sodium hydroxide, alkyl halides, and acyl chlorides are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound may be studied for its potential as a drug candidate. Its triazine ring and phenoxy group are common motifs in pharmaceuticals, suggesting possible bioactivity.

Medicine

The compound could be explored for its therapeutic potential, particularly in targeting specific enzymes or receptors. Its structure may allow it to interact with biological targets in a unique manner.

Industry

In industrial applications, the compound may be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups.

Mechanism of Action

The mechanism of action of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazine ring could play a role in binding to active sites, while the phenoxy and pyrrolidine groups may enhance its affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]acetic acid
  • [3-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]propionic acid
  • [2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]butyric acid

Uniqueness

The uniqueness of [3-[[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid lies in its combination of functional groups

Properties

CAS No.

50651-38-2

Molecular Formula

C25H33ClN6O5S

Molecular Weight

565.1 g/mol

IUPAC Name

[3-[[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]methyl]phenyl]-pyrrolidin-1-ylmethanone;ethanesulfonic acid

InChI

InChI=1S/C23H27ClN6O2.C2H6O3S/c1-23(2)28-21(25)27-22(26)30(23)17-8-9-19(18(24)13-17)32-14-15-6-5-7-16(12-15)20(31)29-10-3-4-11-29;1-2-6(3,4)5/h5-9,12-13H,3-4,10-11,14H2,1-2H3,(H4,25,26,27,28);2H2,1H3,(H,3,4,5)

InChI Key

UMNBEQHKUMETSQ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC(=C(C=C2)OCC3=CC(=CC=C3)C(=O)N4CCCC4)Cl)N)N)C

Origin of Product

United States

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